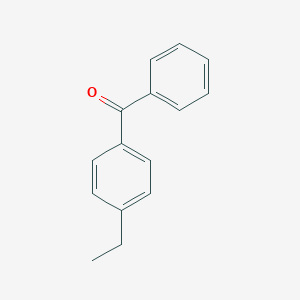

4-Ethylbenzophenone

Descripción general

Descripción

4-Ethylbenzophenone is a chemical compound that is related to benzophenones, which are typically characterized by a benzoyl group attached to a phenyl group. Although the provided papers do not directly discuss 4-Ethylbenzophenone, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 4-Ethylbenzophenone.

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex and involves multiple steps. For instance, the synthesis of isophthalic acids and isophthalates from 2'-hydroxybenzophenone-3-carboxylic acid ethyl esters is described, which involves reactions under Dakin reaction conditions followed by esterification and hydrolysis . Similarly, the synthesis of 4-hydroxybenzophenone (4-HBP) is achieved through the benzoylation of phenol using benzoic anhydride and zeolite H-beta as a catalyst . These methods suggest possible pathways for synthesizing 4-Ethylbenzophenone by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their physical and chemical properties. For example, 4-Methylbenzophenone is reported to crystallize in both stable monoclinic and metastable trigonal forms, with detailed crystallographic parameters provided . The structure of a synthesized compound involving a benzophenone moiety is confirmed by various spectroscopic methods, including X-ray diffraction . These findings indicate that the molecular structure of 4-Ethylbenzophenone would likely be similar, with potential variations due to the ethyl substitution.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. The papers describe reactions such as esterification and the formation of hydrogen bonds in the crystal structures of synthesized compounds . These reactions are indicative of the reactivity of the carbonyl group in benzophenones, which is also expected to be a key reactive site in 4-Ethylbenzophenone.

Physical and Chemical Properties Analysis

The physical properties of benzophenone derivatives, such as melting points and crystal phases, are discussed . The metastable and stable crystal phases of 4-Methylbenzophenone have different nucleation properties, which could be relevant to the physical properties of 4-Ethylbenzophenone. The chemical properties, such as emission spectra and thermal stability, are also characterized for some compounds . These properties are influenced by the molecular structure and substituents, suggesting that 4-Ethylbenzophenone would exhibit its own unique set of physical and chemical properties.

Aplicaciones Científicas De Investigación

1. Synthesis and Characterization

- Application Summary: 4-Ethylbenzophenone is synthesized using the Friedel-Crafts acylation from the precursors of ethylbenzene and benzoyl chloride, catalyzed by aluminum chloride .

- Methods of Application: The synthesis involves the Friedel-Crafts acylation of benzoyl chloride and ethylbenzene, catalyzed by aluminum chloride . Characterization is achieved via refractometry, GC-MS, IR, and HNMR .

- Results: The yield was determined to be 60% of the targeted 4-ethylbenzophenone . GC-MS detected the presence of all three isomers of ethylbezophenone, including the ortho form (2%), the meta form (7%), and the para form (78%). GC-MS also revealed the presence of diethylbenzophenone impurities which totaled 13% of the product .

2. Photoinitiators in 3D Printing

- Application Summary: Benzophenone-based photoinitiators, including 4-Ethylbenzophenone, are used in photopolymerization under mild conditions upon light-emitting diodes (LEDs) irradiation .

- Methods of Application: The photoinitiators are specifically designed for photopolymerization applications . The formation of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures not only contributes to red-shift the absorption maxima but also strongly enhances their molar extinction coefficients .

- Results: The different compounds showed high photoinitiation abilities upon irradiation with a LED@405 nm, and the free radical photopolymerization of acrylates and the cationic polymerization of epoxides could be promoted with high final function conversions (e.g., 77% for BT3/iodonium salt/amine system in free radical photopolymerization) .

3. Free-Radical/Cationic Hybrid-Photopolymerization

- Application Summary: 4-Ethylbenzophenone is used in a multi-functional benzophenone-based system for free-radical/cationic hybrid-photopolymerization using a 405 nm LED .

- Methods of Application: The additives, iodonium and amine, ethyl 4-(dimethylamino)benzoate (EDB), have the dual function of (i) regeneration BT and (ii) produce of extra radicals for improved free radical polymerization (FRP) and cationic polymerization (CP) .

- Results: The conversion efficacy (CE) of FRP is an increasing function of the light intensity, the effective absorption coefficient, and the concentration sum of each of the components, BT, Iod, amine, for transient state .

4. Organic Light-Emitting Diodes (OLEDs)

- Application Summary: Benzophenone-based derivatives, including 4-Ethylbenzophenone, are used in the molecular design of OLED materials .

- Methods of Application: Benzophenone-based PhOLED host materials showed high triplet state energy (E T) levels, which were in a range of 2.53 eV–3.02 eV .

- Results: Materials with this metric measured demonstrated 15–24.4% quantum yield from film (Φ PL film) and 3–15.3% quantum yield from solution (Φ PL sol) .

5. Food Packaging

- Application Summary: 4-Methylbenzophenone, a similar compound to 4-Ethylbenzophenone, has been found in some breakfast cereals. It is a “photoinitiator”, a chemical compound used to help set printing inks .

- Methods of Application: The substance migrates from the packaging into the food .

6. Crystal Growth

Safety And Hazards

4-Ethylbenzophenone is classified under GHS07, GHS08, and GHS09 . The hazard statements include H315-H411-H372, indicating that it may cause skin irritation, is toxic to aquatic life with long-lasting effects, and may cause damage to organs through prolonged or repeated exposure . The precautionary statements include P260-P264-P273-P501, advising to avoid breathing dust, wash thoroughly after handling, avoid release to the environment, and dispose of contents/container in accordance with local regulations .

Propiedades

IUPAC Name |

(4-ethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUPTKULISHEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171268 | |

| Record name | 4-Ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylbenzophenone | |

CAS RN |

18220-90-1 | |

| Record name | 4-Ethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18220-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018220901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylbenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PJ45A2ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

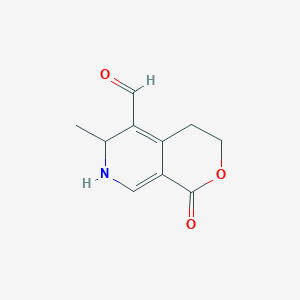

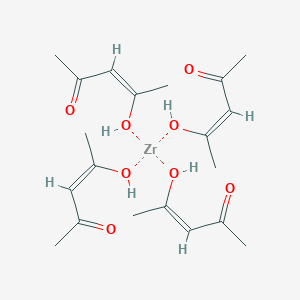

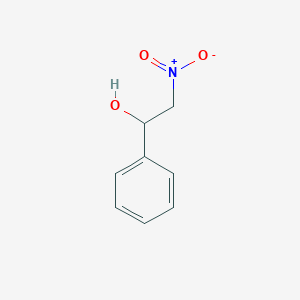

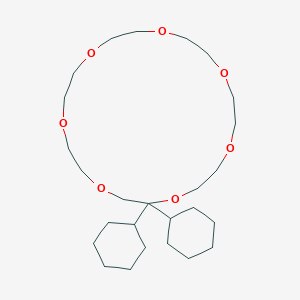

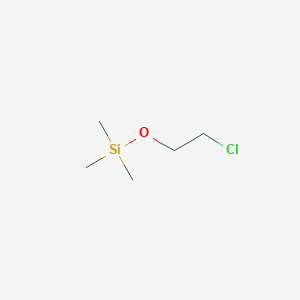

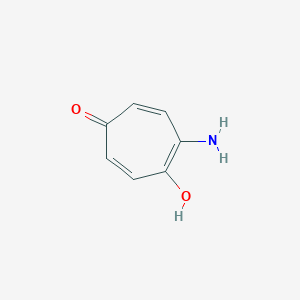

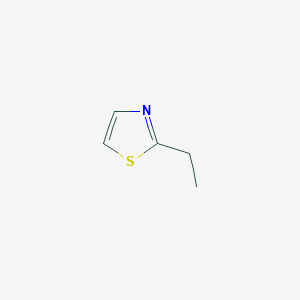

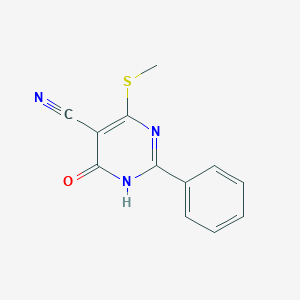

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.